DEHP (Standard)

Description

Properties

IUPAC Name |

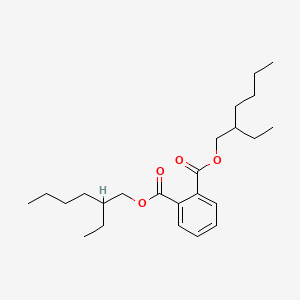

bis(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020607 | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup) | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid | |

CAS No. |

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon-14-labeled 1,2-bis(2-ethylhexyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82208-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, bis-(1-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015495940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C -DEHP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082208433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42K0PH13C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic acid, bis(2-ethylhexyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

DEHP Analytical Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical properties of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who work with or encounter this compound in their studies. The information is presented to facilitate easy access to critical data, including physical and chemical properties, spectroscopic data, and established analytical methodologies.

Core Properties of DEHP Analytical Standard

DEHP (CAS No: 117-81-7) is a diester of phthalic acid and 2-ethylhexanol.[1] It is a colorless, viscous liquid with a slight odor, practically insoluble in water but soluble in most organic solvents.[2][3] Analytical standards of DEHP are crucial for the accurate quantification and identification of this compound in various matrices.[4]

Physical and Chemical Properties

The fundamental physical and chemical properties of DEHP are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | References |

| Molecular Formula | C₂₄H₃₈O₄ | [5] |

| Molecular Weight | 390.56 g/mol | [5] |

| Appearance | Colorless oily liquid | [6][7] |

| Odor | Slight odor | [6][7] |

| Melting Point | -55 °C | [6] |

| Boiling Point | 384 °C at 760 mmHg | [6][7] |

| Density | 0.985 g/mL at 20 °C | [5] |

| Water Solubility | 0.27 mg/L at 25 °C | [6] |

| Solubility in Organic Solvents | Miscible with mineral oil and hexane; soluble in most organic solvents | [2] |

| Vapor Pressure | 1.42 × 10⁻⁷ mmHg at 25 °C | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 7.6 | [6] |

Purity and Storage of Analytical Standard

DEHP analytical standards are typically available with a purity of 98% or higher.[8] To ensure the integrity and stability of the standard, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place.[9] For long-term storage, refrigeration at 2-8°C is often advised.[9]

Spectroscopic Data and Characterization

Spectroscopic analysis is fundamental for the identification and quantification of DEHP. The following tables summarize the key spectroscopic data for the DEHP analytical standard.

UV-Vis Spectroscopy

| Wavelength (λmax) | Solvent | References |

| 225 nm | Ethanol | [10] |

| 274 nm | Ethanol | [11] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | References |

| 2958, 2929, 2860 | C-H stretching (aliphatic) | [12] |

| 1729 | C=O stretching (ester) | [12] |

| 1560-1600 | C=C stretching (aromatic) | [8] |

| 1462, 1380 | C-H bending | [12] |

| 1266, 1070, 1039 | C-O stretching | [12] |

| 720-760 | C-H out-of-plane bending (aromatic) | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Assignment | References |

| 7.70 | m | Aromatic H | [13] |

| 7.52 | m | Aromatic H | [13] |

| 4.22 | m | -O-CH₂- | [13] |

| 1.63 | m | -CH- | [13] |

| 1.49 - 1.27 | m | -CH₂- (aliphatic chain) | [13] |

| 0.92, 0.90 | t | -CH₃ | [13] |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment | References |

| 167.3 | C=O (ester) | [12] |

| 132.1 | Aromatic C (quaternary) | [12] |

| 130.5 | Aromatic C-H | [12] |

| 28.6 | -CH₂- (aliphatic chain) | [12] |

| 23.4 | -CH₂- (aliphatic chain) | [12] |

| 22.6 | -CH₂- (aliphatic chain) | [12] |

| 13.7 | -CH₃ | [12] |

| 10.6 | -CH₃ | [12] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of DEHP is characterized by several key fragment ions. The molecular ion is often not observed.

| m/z | Ion | References |

| 149 | [C₈H₅O₃]⁺ (phthalic anhydride (B1165640) fragment) | [14] |

| 167 | [C₈H₅O₃+H₂O]⁺ | [11] |

| 279 | [M-C₈H₁₇O]⁺ | [15] |

Experimental Protocols for DEHP Analysis

Accurate and reliable quantification of DEHP in various matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DEHP in Polymers

This protocol provides a general framework for the analysis of DEHP in polymer matrices.

1. Sample Preparation: Solvent Extraction

-

Weigh approximately 1 gram of the polymer sample into a glass vial.

-

Add 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or a toluene/dichloromethane mixture).[15]

-

Sonicate the sample for 30-60 minutes to facilitate the extraction of DEHP.

-

Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

The extract is now ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.[5]

-

Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]

-

Injector Temperature: 300 °C.[5]

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.[15]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp to 220 °C at 20 °C/min.

-

Ramp to 300 °C at 5 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions such as m/z 149, 167, and 279.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for DEHP Metabolites in Biological Samples

This protocol is suitable for the analysis of DEHP metabolites, such as MEHP, in biological matrices like urine or serum.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of the biological sample, add an internal standard (e.g., ¹³C₄-MEHP).

-

Perform enzymatic deconjugation if total metabolite concentrations are desired.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the metabolites with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

Start with 95% A, hold for 0.5 minutes.

-

Ramp to 5% A over 5 minutes.

-

Hold at 5% A for 2 minutes.

-

Return to 95% A and re-equilibrate.

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each metabolite should be optimized. For MEHP, a common transition is m/z 277 -> 134.

Signaling Pathways and Biological Interactions of DEHP

DEHP is a known endocrine-disrupting chemical that can interfere with various biological signaling pathways. Understanding these interactions is crucial for toxicological and drug development research.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

DEHP and its primary metabolite, MEHP, can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][16] This can lead to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1, CYP1B1), and can influence processes like cell proliferation and differentiation.[6][7]

Caption: DEHP/MEHP activation of the AhR signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

DEHP is a well-known activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[17] Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism, inflammation, and cell differentiation.[17]

Caption: DEHP/MEHP activation of the PPAR signaling pathway.

Experimental Workflow for DEHP Analysis

The logical flow for the analysis of DEHP in a given sample matrix is depicted in the following diagram.

Caption: General workflow for the analysis of DEHP.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Action of Di-(2-Ethylhexyl) Phthalate (DEHP) in Mouse Cerebral Cells Involves an Impairment in Aryl Hydrocarbon Receptor (AhR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bis(2-ethylhexyl) phthalate(117-81-7) 1H NMR [m.chemicalbook.com]

- 14. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Di(2-ethylhexyl) phthalate (DEHP): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key physicochemical properties of Di(2-ethylhexyl) phthalate (B1215562) (DEHP). DEHP is a widely utilized organic compound, primarily functioning as a plasticizer to enhance the flexibility of various polymer products.

Chemical Identity and Formula

DEHP, with the chemical formula C24H38O4, is the diester of phthalic acid and 2-ethylhexanol.[1][2][3][4] Its systematic IUPAC name is bis(2-ethylhexyl) benzene-1,2-dicarboxylate.[1][3][5] It is also commonly referred to as dioctyl phthalate (DOP), though this term can be misleading as it may also refer to other isomers.[1][5]

| Identifier | Value |

| IUPAC Name | bis(2-ethylhexyl) benzene-1,2-dicarboxylate[1][3][5] |

| CAS Number | 117-81-7[1][6] |

| Molecular Formula | C24H38O4[2][3][4][5] |

| Molecular Weight | 390.56 g/mol [2][7][8] |

Chemical Structure

The molecular structure of DEHP consists of a benzene (B151609) ring with two adjacent carboxylate groups, each esterified with a 2-ethylhexyl chain. The presence of a chiral center in the 2-ethylhexyl group results in different stereoisomers.

Caption: Chemical structure of Di(2-ethylhexyl) phthalate (DEHP).

Physicochemical Properties

DEHP is a colorless, oily liquid with a slight odor.[9] It is characterized by its low water solubility and high lipophilicity, properties that are critical to its function as a plasticizer.[1][10]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Melting Point | -50 °C | [6][11] |

| Boiling Point | 386 °C | [6][11] |

| Density | 0.985 g/mL at 20 °C | [11] |

| Water Solubility | 0.003 mg/L at 25 °C | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 7.5 | [5] |

| Vapor Pressure | 1.42 x 10-7 mm Hg at 25 °C | [9] |

Synthesis of DEHP

4.1. Commercial Production

The industrial synthesis of DEHP is typically achieved through the acid-catalyzed esterification of phthalic anhydride (B1165640) with an excess of 2-ethylhexanol.[1][12] The reaction proceeds in two main steps: first, the formation of the monoester, mono-2-ethylhexyl phthalate (MEHP), followed by a second esterification to yield the diester, DEHP.[12] Common catalysts for this process include sulfuric acid or p-toluenesulfonic acid.[1][12]

Caption: Commercial synthesis pathway of DEHP.

4.2. Asymmetric Synthesis of (R,R)-DEHP

A specific methodology for the asymmetric synthesis of the (R,R)-enantiomer of DEHP has been described.[13] This multi-step process involves enzymatic resolution followed by esterification reactions.

Experimental Protocol:

-

Enzymatic Resolution of 2-ethyl-1-hexanol: (±)-2-ethyl-1-hexanol is reacted with vinyl acetate (B1210297) in the presence of Amano Lipase PS in dichloromethane (B109758) at 0°C for 48 hours. This yields (R)-2-ethyl-1-hexanol and (S)-2-ethyl-1-hexyl acetate.[13]

-

Synthesis of (R)-MEHP: The obtained (R)-2-ethyl-1-hexanol is refluxed with phthalic anhydride and pyridine (B92270) at 120°C for 3 hours to produce crude (R)-mono-2-ethylhexyl phthalate (MEHP).[13]

-

Synthesis of (R,R)-DEHP: The purified (R)-MEHP is then reacted with (R)-2-ethyl-1-hexanol, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane at room temperature for 20 hours to yield (R,R)-DEHP.[13]

Caption: Experimental workflow for the asymmetric synthesis of (R,R)-DEHP.

References

- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 2. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - Di(2-ethylhexyl) phthalate (DEHP) (Compound) [exposome-explorer.iarc.fr]

- 4. epa.gov [epa.gov]

- 5. 1. What are the properties of diethylhexyl phthalate (DEHP)? [greenfacts.org]

- 6. accustandard.com [accustandard.com]

- 7. Diethylhexylphthalate | C24H38O4 | CID 7057919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Diethylhexylphthalate - Coastal Wiki [coastalwiki.org]

- 11. Bis(2-ethylhexyl) phthalate | 117-81-7 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. "Asymmetric Synthesis of DEHP" by Hannah Harris [scholar.umw.edu]

Unveiling the Molecular Profile of DEHP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental methodologies for property determination, and visualizes the key signaling pathways DEHP is known to perturb.

Core Physical and Chemical Properties of DEHP

DEHP, a colorless, viscous liquid with a slight odor, is a prominent member of the phthalate ester class of compounds.[1][2] Its primary application lies in enhancing the flexibility of polyvinyl chloride (PVC) plastics, where it can constitute between 1% and 40% of the final product.[1] Beyond its role in plastics, DEHP has also been utilized as a hydraulic fluid and a dielectric fluid in capacitors.[1] Understanding its fundamental properties is crucial for assessing its environmental fate, toxicological profile, and potential interactions within biological systems.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of DEHP, compiled from various reputable sources.

| Property | Value | Units | Conditions | References |

| Molecular Formula | C₂₄H₃₈O₄ | [3] | ||

| Molecular Weight | 390.56 | g/mol | [4][5] | |

| Appearance | Colorless, oily liquid | Room Temperature | [1][6] | |

| Melting Point | -50 to -55 | °C | [1][6] | |

| Boiling Point | 385 | °C | at 760 mmHg | [1][7] |

| 230 | °C | at 5 mmHg | [3] | |

| Density | 0.981 - 0.986 | g/cm³ | at 20-25°C | [1][7] |

| Vapor Pressure | <0.01 | mmHg | at 20°C | [1] |

| 1.32 | mmHg | at 200°C | [3] | |

| Water Solubility | 0.0006 - 1.3 | mg/L | at 20-25°C | [8] |

| Insoluble | [3][9] | |||

| Octanol-Water Partition Coefficient (log Kow) | 7.5 - 7.6 | [6][8][10] | ||

| Refractive Index | 1.4870 | at 20°C | [1] | |

| Flash Point | 206 | °C | Closed cup | [11] |

| Hydrolysis | Slow | [12] | ||

| Atmospheric Oxidation | Relatively quick breakdown of gas phase (1-2 days) | [3] |

Experimental Protocols for Property Determination

Accurate determination of DEHP's physical and chemical properties relies on standardized experimental protocols. Below are detailed methodologies for key parameters.

Determination of Melting Point (Capillary Tube Method)

Based on the principles outlined in ASTM E324, the melting point of DEHP can be determined using the capillary tube method.[3][6]

-

Sample Preparation: A small amount of the DEHP sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to the bottom of the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath (such as a Thiele tube or a commercial melting point apparatus) containing a suitable heat-transfer fluid (e.g., silicone oil).

-

Heating and Observation: The heating bath is heated slowly and uniformly. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid mass turns into a clear liquid is recorded as the final melting point. The melting range is the difference between the final and initial melting points. A narrow melting range is indicative of high purity.[7][13]

Determination of Boiling Point (Distillation Method)

The boiling point of DEHP can be determined using a simple distillation method as described in various standard laboratory procedures.[5][14]

-

Apparatus Setup: A distillation flask is filled with a sample of DEHP and a few boiling chips to ensure smooth boiling. A condenser is attached to the side arm of the distillation flask, and a thermometer is positioned so that its bulb is just below the level of the side arm leading to the condenser.

-

Heating: The distillation flask is heated gently.

-

Observation and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Determination of Density (Oscillating U-tube Method)

The density of liquid DEHP can be accurately measured using a digital density meter, following the principles of ASTM D4052 or ASTM D7777.[1][8]

-

Apparatus: A digital density meter equipped with an oscillating U-tube is used.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Introduction: A small volume of the DEHP sample is introduced into the oscillating U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the sample. The measurement is temperature-dependent, so the temperature of the sample must be controlled and recorded.

Determination of Water Solubility (Shake-Flask Method)

For a sparingly soluble liquid like DEHP, the shake-flask method, as outlined in OECD Guideline 105, is a common approach.

-

Equilibration: An excess amount of DEHP is added to a known volume of purified water in a flask.

-

Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved DEHP and the aqueous phase.

-

Phase Separation: The mixture is allowed to stand to allow for phase separation. Centrifugation may be used to facilitate the separation of the undissolved DEHP from the saturated aqueous solution.

-

Analysis: A sample of the clear, saturated aqueous phase is carefully removed and the concentration of dissolved DEHP is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Determination of Octanol-Water Partition Coefficient (Slow-Stirring Method)

The octanol-water partition coefficient (Kow), a key parameter for assessing environmental fate and bioaccumulation potential, can be determined using the slow-stirring method described in OECD Guideline 123.[15]

-

Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of DEHP is dissolved in the n-octanol phase.

-

Equilibration: The two phases are placed in a vessel and stirred slowly for an extended period to allow for the partitioning of DEHP between the two phases to reach equilibrium, without forming an emulsion.

-

Phase Separation: The stirring is stopped, and the two phases are allowed to separate completely.

-

Analysis: The concentration of DEHP in both the n-octanol and water phases is determined using an appropriate analytical technique.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of DEHP in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

DEHP's Impact on Cellular Signaling Pathways

DEHP is a well-documented endocrine-disrupting chemical that can interfere with various cellular signaling pathways, leading to a range of toxicological effects. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by DEHP.

Experimental Workflow for In Vitro Assessment of DEHP Toxicity

To investigate the cellular effects of DEHP, a structured experimental workflow is essential. The following diagram illustrates a typical workflow for assessing DEHP-induced toxicity in a cell culture model.

This technical guide serves as a foundational resource for professionals engaged in research and development involving DEHP. The provided data and methodologies are intended to support further investigation into the properties, behavior, and biological effects of this important industrial chemical.

References

- 1. store.astm.org [store.astm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. store.astm.org [store.astm.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infinitalab.com [infinitalab.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. Impact of In Vitro Long-Term Low-Level DEHP Exposure on Gene Expression Profile in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

DEHP Technical Guide: Standards, Analysis, and Biological Impact

CAS Number: 117-81-7

This technical guide provides an in-depth overview of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical identity, analytical methodologies, toxicological profile, and mechanisms of action.

Chemical and Physical Properties

DEHP, with the CAS number 117-81-7, is a diester of phthalic acid and 2-ethylhexanol.[1][2][3][4] It is a colorless, viscous liquid that is soluble in oil but not in water.[2] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₈O₄ | [1][3] |

| Molecular Weight | 390.56 g/mol | [1][4] |

| Melting Point | -50 °C | [3] |

| Boiling Point | 386 °C | [3] |

| Flash Point | 207 °C | [3] |

| Water Solubility | 0.003 mg/L (non-colloidal) | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 7.5 | [5] |

Analytical Methodologies

Accurate quantification of DEHP in various matrices is crucial for safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.

Experimental Protocol: DEHP Analysis in Pharmaceuticals via HPLC-UV

This protocol provides a general framework for the determination of DEHP in pharmaceutical products.

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

Weigh a representative portion of the homogenized sample.

-

Add a known volume of a suitable organic solvent (e.g., hexane (B92381) or acetonitrile).

-

Vortex or sonicate the mixture to ensure thorough extraction of DEHP.

-

Separate the organic layer, which now contains the extracted DEHP.

-

Evaporate the solvent to concentrate the extract.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

2.1.2. HPLC-UV Instrumentation and Conditions

-

Instrument: HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 225 nm is often used for DEHP detection.[6]

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.[6]

Experimental Protocol: DEHP Analysis in Consumer Products via GC-MS

This protocol is based on the CPSC-CH-C1001-09.3 test method for phthalates in consumer products.[7]

2.2.1. Sample Preparation

-

Dissolve a portion of the sample in tetrahydrofuran (B95107) (THF).

-

Precipitate the PVC polymer by adding hexane.

-

Filter the solution to remove the precipitated polymer.

-

Dilute the filtrate with cyclohexane.

-

An internal standard may be added for quantification.

2.2.2. GC-MS Instrumentation and Conditions

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A capillary column such as a DB-5MS is suitable.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer Mode: Can be run in both full scan and Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.

Toxicological Profile

DEHP is a well-studied compound with a range of toxicological effects observed in animal studies. It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[8] The primary health concerns are related to its effects on the reproductive and developmental systems, as well as liver toxicity.

Quantitative Toxicological Data

The following table summarizes key quantitative data from animal studies on the toxicological effects of DEHP.

| Endpoint | Species | Exposure Route | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Reference |

| Developmental Toxicity (Testicular Effects) | Rat | Oral | 4.8 mg/kg/day | 14 mg/kg/day | [9] |

| Male Reproductive Effects | Rodent | Oral | - | 10-20 mg/kg/day | [8] |

| Female Fertility | Mouse | Oral | - | 130 mg/kg/day | [8] |

| Renal Effects | Mouse | Oral | - | 9.5 mg/kg/day | [8] |

| Liver Tumors | Rat, Mouse | Oral | - | - | [10] |

Signaling Pathways and Mechanisms of Action

DEHP exerts its biological effects through various signaling pathways. Two of the most well-documented are the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

PPARα Signaling Pathway

DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are known activators of PPARα. This activation is a key mechanism underlying DEHP-induced liver toxicity in rodents.

Caption: DEHP activation of the PPARα signaling pathway.

NF-κB Signaling Pathway

DEHP has been shown to activate the NF-κB signaling pathway, which is involved in inflammatory responses and cell proliferation.[1][2][3] This activation can contribute to DEHP-induced cellular stress and tumorigenesis.

Caption: DEHP-induced activation of the NF-κB signaling pathway.

Regulatory Context

Regulatory bodies worldwide have set limits for DEHP in various products. The U.S. Food and Drug Administration (FDA) recommends avoiding the use of DEHP as an excipient in drug and biologic products.[11][12] The Environmental Protection Agency (EPA) has set a maximum contaminant level for DEHP in drinking water.[8] These regulations are based on the potential health risks associated with DEHP exposure.

References

- 1. Long-term di (2-ethylhexyl)-phthalate exposure promotes proliferation and survival of HepG2 cells via activation of NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Disrupting the gut microbiota/metabolites axis by Di-(2-ethylhexyl) phthalate drives intestinal inflammation via AhR/NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. gcms.cz [gcms.cz]

- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Di-2-ethylhexyl phthalate (DEHP) induced lipid metabolism disorder in liver via activating the LXR/SREBP-1c/PPARα/γ and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unmasking a Ubiquitous Endocrine Disruptor: A Technical Guide to Human Exposure Sources of DEHP

For Immediate Release

A comprehensive technical guide released today details the pervasive sources of human exposure to Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widespread plasticizer and known endocrine-disrupting chemical. This in-depth resource, tailored for researchers, scientists, and drug development professionals, synthesizes current scientific evidence on DEHP exposure pathways, provides quantitative data on contamination levels in everyday products, and outlines detailed experimental methodologies for its detection. The guide also features novel visualizations of the key signaling pathways affected by DEHP, offering a critical tool for understanding its toxicological impact.

DEHP is a manufactured chemical commonly added to plastics, particularly polyvinyl chloride (PVC), to impart flexibility and durability.[1][2] Its extensive use has led to its ubiquitous presence in the environment and consistent human exposure through multiple pathways, including diet, consumer products, indoor environments, and medical procedures.[2][3] Concerns over its potential health risks, which include carcinogenicity, reproductive toxicity, and endocrine disruption, have prompted significant research into the primary sources of human contact.[4]

Major Exposure Pathways to DEHP

Human exposure to DEHP is multifaceted, occurring through ingestion, inhalation, and dermal absorption, as well as direct intravenous or other parenteral routes during medical treatments.

1. Dietary Intake: A Primary Route of Exposure

The primary route of exposure to DEHP for the general population is through the consumption of contaminated food.[5][6] DEHP can migrate into food from plastic materials used in processing and packaging, such as PVC tubing, gloves, conveyor belts, and food wraps.[2][7] Fatty foods, including oils, dairy products, and meats, are particularly susceptible to DEHP contamination due to its lipophilic nature.[8][9]

2. Consumer Products: A Constant Source of Contact

DEHP is a component of a wide array of consumer products, leading to direct and indirect exposure. It can be found in vinyl upholstery, shower curtains, flooring, wires and cables, rainwear, and some toys and childcare articles.[1][2] Although its use in children's toys and childcare articles is now restricted in many regions, legacy products and a lack of universal regulation mean exposure can still occur.[2] DEHP can leach from these products and be absorbed through the skin or ingested, particularly by young children who exhibit hand-to-mouth behaviors.

3. Indoor Environment: The Dust Reservoir

DEHP is semi-volatile and can be gradually released from consumer products and building materials into the indoor air.[10][11] It then adsorbs to dust particles, which can settle on surfaces throughout homes, schools, and workplaces.[2][12] Inhalation of contaminated air and ingestion of dust are significant exposure pathways, especially for infants and toddlers who spend a considerable amount of time on the floor.[13] Studies have shown that indoor dust can contain high concentrations of DEHP.[14]

4. Medical Devices: A Critical Concern for Vulnerable Populations